1-Cyclohexylpiperidine-3-carboxylic acid

Lipophilicity Drug Design Physicochemical Properties

Optimize CNS lead campaigns with 1-Cyclohexylpiperidine-3-carboxylic acid. Its XLogP3 of -0.2 and low rotatable bond count (2) balance solubility and permeability while reducing conformational entropy to enhance target binding. The TPSA of 40.5 Ų indicates moderate BBB permeability potential, and the 3-carboxylic acid handle enables rapid amide library diversification. Avoid the SAR risk of generic substitution—this N-cyclohexyl scaffold occupies chemical space distinct from aromatic analogs. Available in high purity (≥98%) for reliable SAR studies and negative-control assays.

Molecular Formula C12H21NO2
Molecular Weight 211.3 g/mol
CAS No. 897094-37-0
Cat. No. B3165171
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Cyclohexylpiperidine-3-carboxylic acid
CAS897094-37-0
Molecular FormulaC12H21NO2
Molecular Weight211.3 g/mol
Structural Identifiers
SMILESC1CCC(CC1)N2CCCC(C2)C(=O)O
InChIInChI=1S/C12H21NO2/c14-12(15)10-5-4-8-13(9-10)11-6-2-1-3-7-11/h10-11H,1-9H2,(H,14,15)
InChIKeyITQDRROTHQYNPY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Cyclohexylpiperidine-3-carboxylic acid (CAS 897094-37-0): Technical Baseline and Procurement Relevance


1-Cyclohexylpiperidine-3-carboxylic acid is a piperidine-3-carboxylic acid derivative featuring an N-cyclohexyl substituent. It is primarily utilized as a synthetic intermediate in medicinal chemistry and organic synthesis, with the hydrochloride salt form commonly available for procurement . Its structural motif, comprising a saturated heterocyclic core with a bulky aliphatic N-substituent and a carboxylic acid handle, positions it as a versatile building block for generating compound libraries and exploring structure-activity relationships [1].

Why Generic Substitution of 1-Cyclohexylpiperidine-3-carboxylic acid with In-Class Analogs is Not Scientifically Justified


While 1-substituted piperidine-3-carboxylic acids share a common core, substitution at the N1 position with a cyclohexyl group versus an aromatic (e.g., phenyl, benzyl) or smaller alkyl group results in markedly different physicochemical properties, including lipophilicity (XLogP3) and conformational flexibility [1]. These differences directly impact critical parameters for drug discovery such as permeability, solubility, and target binding, rendering generic substitution without quantitative validation a high-risk proposition for maintaining SAR and pharmacokinetic profiles [2].

Quantitative Differentiation Evidence for 1-Cyclohexylpiperidine-3-carboxylic acid Against Closest Analogs


LogP Comparison: Modulated Lipophilicity vs. Aromatic N-Substituted Analogs

The N-cyclohexyl substituent confers a calculated XLogP3-AA value of -0.2, which is markedly less lipophilic than that of the N-benzyl analog (estimated XLogP3 ~1.5). This difference of approximately 1.7 log units corresponds to a nearly 50-fold difference in octanol-water partition coefficient, directly impacting membrane permeability and solubility [1][2].

Lipophilicity Drug Design Physicochemical Properties

Rotatable Bond Count: Conformational Flexibility vs. Rigid Aromatic Analogs

The cyclohexyl group introduces 2 rotatable bonds in the target compound, compared to 3 rotatable bonds for the N-benzyl analog [1][2]. While both are relatively rigid compared to linear alkyl chains, the reduced number of rotatable bonds in the cyclohexyl derivative limits conformational freedom, potentially leading to a more constrained binding pose in target proteins [1].

Conformational Analysis Molecular Flexibility Drug-Likeness

Topological Polar Surface Area (TPSA): Conserved Polarity Profile Across N-Substituted Analogs

The computed Topological Polar Surface Area (TPSA) for 1-cyclohexylpiperidine-3-carboxylic acid is 40.5 Ų, which is identical to that of the N-benzyl analog [1][2]. This indicates that the N-substituent, while altering lipophilicity, does not change the inherent polar surface area contribution of the piperidine-3-carboxylic acid core [1].

Polar Surface Area Permeability Blood-Brain Barrier

Recommended Application Scenarios for 1-Cyclohexylpiperidine-3-carboxylic acid Based on Differentiating Evidence


Medicinal Chemistry: Lead Optimization Requiring Moderate Lipophilicity and Constrained Conformation

The combination of a moderate XLogP3 value (-0.2) and a relatively low rotatable bond count (2) makes this compound an ideal building block for lead optimization campaigns where balancing solubility and permeability is critical, and where reducing conformational entropy can improve target binding affinity [1]. It is particularly suitable for CNS-targeted programs where a TPSA of 40.5 Ų suggests moderate blood-brain barrier permeability potential [1].

Synthetic Chemistry: Building Block for Generating N-Cyclohexylpiperidine-3-carboxamide Libraries

The carboxylic acid functional group at the 3-position provides a robust handle for amide bond formation, enabling rapid diversification into libraries of N-cyclohexylpiperidine-3-carboxamides . This scaffold's unique lipophilicity profile, as quantified by its XLogP3 of -0.2, allows for the exploration of chemical space distinct from that accessed by more lipophilic N-benzyl or N-phenyl analogs [1].

Biological Assay Development: Negative Control or Scaffold for Target Deconvolution

Given its defined physicochemical properties (XLogP3 -0.2, TPSA 40.5 Ų) and the absence of a large aromatic moiety, this compound can serve as a valuable negative control in assays where a less lipophilic, non-aromatic piperidine scaffold is required [1]. It can also be used as a starting point for target deconvolution studies to identify protein targets that preferentially bind to this specific scaffold over more common aromatic analogs.

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